molecular formula C11H10F3NO2 B12901002 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone CAS No. 62826-04-4

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone

Cat. No.: B12901002
CAS No.: 62826-04-4
M. Wt: 245.20 g/mol
InChI Key: STBVNCXMHVPAKQ-UHFFFAOYSA-N
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Description

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone is a chemical compound with the molecular formula C11H10F3NO2 and a monoisotopic mass of 245.06636 Da . It features an oxazolidin-2-one core, a privileged scaffold in medicinal chemistry and organic synthesis. This structure is recognized for its significant potential in the early phases of drug discovery . Oxazolidin-2-one derivatives are of profound research interest due to their wide spectrum of pharmacological properties. They have been successfully developed as active agents in pharmaceuticals, serving as key synthetic intermediates for macrolide antibiotics and as versatile chiral auxiliaries in asymmetric synthesis . The presence of the trifluoromethyl group on the phenyl ring is a common bioisostere that can enhance a compound's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable building block for developing new bioactive molecules . Researchers can utilize this compound to explore novel therapeutic agents or as a chiral auxiliary in stereoselective synthesis. This product is intended for research purposes in a controlled laboratory environment only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

62826-04-4

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H10F3NO2/c12-11(13,14)8-3-1-2-7(4-8)5-9-6-15-10(16)17-9/h1-4,9H,5-6H2,(H,15,16)

InChI Key

STBVNCXMHVPAKQ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)N1)CC2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Condensation of Aromatic Carbamates or Isocyanates with Halopropanediols

One established method involves the condensation of an aromatic carbamate or aromatic isocyanate with a halopropanediol derivative. This reaction forms the oxazolidinone ring system with a hydroxymethyl substituent at the 5-position, which can be further functionalized to introduce the trifluoromethylphenylmethyl group.

  • Reagents and Conditions:

    • Aromatic carbamate (Ar-HN-C(=O)-OR) or aromatic isocyanate (Ar-N=C=O)
    • Halopropanediol or nitrogen-containing epoxides
    • Strong bases such as n-butyllithium, lithium diisopropylamide, or lithium hexamethyldisilazide
    • Temperature range: -78°C to 25°C
    • Solvents: Tetrahydrofuran (THF), toluene, or mixtures thereof
  • Process Highlights:

    • The base generates a nucleophilic anion from the carbamate or isocyanate.
    • The nucleophile attacks the halopropanediol or epoxide, forming the oxazolidinone ring.
    • The hydroxyl group at the 5-position is then available for further substitution, such as amination or acylation to yield pharmacologically active derivatives.
  • Example Reaction Scheme:

Step Reactants Conditions Product Description
1 Aromatic carbamate + halopropanediol Base (LDA, n-BuLi), -78°C to 25°C 5-(R)-hydroxymethyl-oxazolidinone intermediate
2 Hydroxymethyl intermediate + amine or acylating agent Room temperature to mild heating Aminated or acylated 5-substituted oxazolidinone

This method is detailed in patent EP1328509B1, which emphasizes the use of lithium bases and controlled temperature to achieve high stereoselectivity and yield.

Nucleophilic Substitution on Activated Hydroxymethyl Oxazolidinones

The hydroxymethyl group at the 5-position can be converted into a good leaving group (e.g., mesylate, tosylate, or nitrobenzenesulfonate ester), which then undergoes nucleophilic substitution with a 3-(trifluoromethyl)benzyl nucleophile or related species.

  • Reagents and Conditions:

    • Activation reagents: Methanesulfonyl chloride, p-toluenesulfonyl chloride, 4-nitrobenzenesulfonyl chloride
    • Bases: Pyridine, triethylamine, or other organic bases
    • Solvents: Methylene dichloride, ethyl acetate, toluene
    • Nucleophiles: 3-(Trifluoromethyl)benzyl halides or amines
  • Process Highlights:

    • The hydroxymethyl group is converted to a sulfonate ester.
    • The sulfonate ester undergoes nucleophilic displacement by the trifluoromethylbenzyl nucleophile.
    • Subsequent purification steps yield the target compound.

This approach is analogous to methods used in the preparation of related oxazolidinone antibiotics, such as Linezolid, as described in patent WO2010084514A2.

One-Pot Processes Using Protected Alcohols and Carbamates

A one-pot synthesis involves reacting a carbamate with a protected secondary alcohol or epoxide in the presence of a lithium cation and a strong base, followed by acid workup and acylation steps.

  • Reagents and Conditions:

    • Carbamate of formula (I)
    • (S)-t-butylcarbamyl secondary alcohol or epoxide
    • Lithium cation source and base with conjugate acid pKa > 8
    • Aqueous acid for deprotection
    • Acylating agents for final functionalization
  • Process Highlights:

    • The reaction proceeds through nucleophilic attack and ring closure.
    • Acidic workup removes protecting groups.
    • Acylation or thioacylation introduces desired substituents.

This method offers stereochemical control and efficiency, as outlined in EP1328509B1.

Research Findings and Optimization

  • Temperature Control: Maintaining low temperatures (-78°C to -40°C) during the initial nucleophilic attack is critical for stereoselectivity and yield.
  • Base Selection: Lithium bases such as lithium diisopropylamide provide strong, non-nucleophilic conditions favorable for clean cyclization.
  • Solvent Choice: Polar aprotic solvents like THF facilitate the generation of reactive anions and stabilize intermediates.
  • Purification: Crystallization from mixtures of solvents such as toluene and heptane improves purity and yield of the final product.
  • Functional Group Transformations: Hydroxymethyl intermediates can be efficiently converted to amines or acetamides, enhancing pharmacological activity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages References
Condensation of carbamate with halopropanediol Aromatic carbamate/isocyanate, lithium base, -78°C to 25°C, THF High stereoselectivity, versatile intermediate EP1328509B1
Activation of hydroxymethyl group and nucleophilic substitution Methanesulfonyl chloride, pyridine, trifluoromethylbenzyl nucleophile Efficient substitution, adaptable to various nucleophiles WO2010084514A2
One-pot reaction with protected alcohols Carbamate, protected alcohol/epoxide, lithium base, acid workup Streamlined synthesis, stereochemical control EP1328509B1

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxazolidinone ring’s nitrogen and oxygen atoms enable nucleophilic attacks. For example:

  • Reaction with glycidyl butyrate : Under anhydrous THF and −78°C, n-BuLi deprotonates the oxazolidinone, allowing (R)-glycidyl butyrate to undergo nucleophilic ring-opening. This yields substituted oxazolidinones with 71% efficiency after purification .

Table 1: Nucleophilic Substitution Examples

SubstrateReagent/ConditionsProductYield
5-((3-TFM)phenyl)methyln-BuLi, (R)-glycidyl butyrate, −78°C(R)-3-(Pyridin-3-yl)-2-oxazolidinone71%

Cycloaddition and Annulation

The oxazolidinone scaffold participates in silver-catalyzed [3 + 2] annulation reactions:

  • With nitrones and isocyanides : Ag₂O (10 mol%) in DMF at 80°C facilitates the formation of 1,2,4-oxadiazolidin-5-ones via a 3 + 2 cycloaddition. This method achieves 76% yield in 4 hours .

Table 2: Annulation Reaction Parameters

CatalystTemperatureTimeSolventYield
Ag₂O80°C4 hDMF76%

Catalytic Carboxylation

Oxazolidinones form via CO₂ fixation under catalytic conditions:

  • Amino alcohol carboxylation : Using Ag₂O (10 mol%) and 3Å molecular sieves at 160°C, amino alcohols react with pressurized CO₂ (49 bar) to generate oxazolidinones. This method avoids side reactions and achieves >90% selectivity .

Ring-Opening Reactions

The oxazolidinone ring undergoes hydrolytic or reductive cleavage:

  • Hydrolysis : Acidic conditions (0.6 N HCl) cleave the ring to form aminium intermediates, which further react with carboxylic acids (e.g., EDC coupling) to generate piperidin-3-aminium derivatives .

  • Reductive cleavage : Diene-imine intermediates (from oxazolidinones) are reduced to diene-amine salts using NaBH₄ or similar agents .

Sulfonylation and Amidation

The nitrogen atom reacts with sulfonyl chlorides or acylating agents:

  • Sulfonamide formation : Treatment with sulfonyl chlorides (e.g., 4-methylbenzenesulfonyl chloride) and triethylamine in dichloromethane yields sulfonamide derivatives. Typical yields range from 65–85% .

Table 3: Sulfonylation Reaction Outcomes

Sulfonyl ChlorideBaseSolventYield
Tosyl chlorideEt₃NCH₂Cl₂78%

Stability and Reaction Optimization

  • Thermal stability : The compound remains stable below 45°C but degrades at reflux temperatures (>80°C) without catalytic stabilizers .

  • Solvent effects : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates, while protic solvents (e.g., ethanol) reduce yields by 15–20% .

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Properties
The oxazolidinone class of compounds, including 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone, has been studied for its activity against a range of bacterial pathogens. These compounds are known for their effectiveness against Gram-positive bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE) . Research indicates that the incorporation of trifluoromethyl groups enhances the antibacterial potency of these compounds by increasing lipophilicity and altering the electronic properties of the molecule .

Mechanism of Action
The mechanism by which oxazolidinones exert their antibacterial effects involves inhibition of bacterial protein synthesis. They bind to the 50S ribosomal subunit, preventing the formation of a functional ribosome . The presence of the trifluoromethyl group may also contribute to improved binding affinity and selectivity for bacterial ribosomes compared to mammalian ribosomes.

Drug Development

Synthesis and Optimization
The synthesis of this compound has been explored in various studies, focusing on optimizing yield and purity. The compound can be synthesized through several methods, including the reaction of appropriate phenylmethyl precursors with oxazolidinone derivatives . The trifluoromethyl group can be introduced using reagents such as trifluoromethylsilane or sodium trifluoroacetate, enhancing the compound's pharmacological profile .

Case Studies in Drug Development
Several case studies highlight the potential of this compound in drug development:

  • Antimicrobial Agents : Studies have shown that derivatives with trifluoromethyl substitutions exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. This has led to ongoing research into developing new antibiotics based on this scaffold .
  • Combination Therapies : Research indicates that oxazolidinones can be used in combination with other antibiotics to overcome resistance mechanisms in bacteria. For instance, combining this compound with beta-lactam antibiotics has shown synergistic effects against resistant strains .

Mechanism of Action

The mechanism of action of 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, allowing it to effectively inhibit or modulate the activity of its targets. This can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs of 5-((3-(trifluoromethyl)phenyl)methyl)-2-oxazolidinone and their distinguishing features:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5-(1'H,1'H,2'H,2'H-perfluorooctyl)-2-oxazolidinone derivatives Perfluorooctyl chain, benzyl, and acyl groups C₃₅H₂₉F₁₃N₂O₄ Chiral auxiliaries for asymmetric aldol reactions; high fluorine content aids purification
5-[(2-Propynyloxy)methyl]-3-[2-(trifluoromethyl)phenyl]-2-oxazolidinone Propynyloxymethyl group at C5, trifluoromethylphenyl at C3 C₁₅H₁₁F₃N₂O₃ Industrial-scale synthesis; potential agrochemical intermediate
3-(((5-Nitrofurylidene)amino)-2-oxazolidinone (Nitrofuroxon) Nitrofuran-derived substituent at C3 C₈H₇N₃O₄ Antimicrobial agent (historical use); nitro group confers redox activity
3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (Furilazole) Dichloroacetyl and furyl groups C₁₁H₁₃Cl₂NO₃ Herbicide safener; protects crops from herbicide toxicity

Key Observations :

  • Fluorination Patterns: The trifluoromethyl group in the target compound contrasts with the perfluorooctyl chains in Hein’s derivatives .
  • Substituent Position: The placement of the trifluoromethylphenyl group at the benzyl position (vs. direct attachment to the oxazolidinone ring in ) may influence steric effects and binding affinity in biological targets.
  • Functional Groups : Propynyloxy (in ) and nitro-furan (in ) substituents introduce distinct reactivity profiles. The target compound lacks these groups, suggesting divergent applications (e.g., chiral synthesis vs. antimicrobial activity).

Biological Activity

5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone is a compound belonging to the oxazolidinone class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial and antiviral agent, as well as its applications in agriculture.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H10F3N1O1\text{C}_{12}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_1

This structure features a trifluoromethyl group, which is known to enhance the biological activity of compounds by increasing lipophilicity and modifying interactions with biological targets.

Antiviral Activity

Recent studies have indicated that oxazolidinone derivatives, including this compound, exhibit significant antiviral properties. In particular, research has demonstrated that certain oxazolidinones inhibit the 3-chymotrypsin-like protease (3CLpro) of SARS-CoV-2, the virus responsible for COVID-19. For example, a related compound showed an IC50 value of 14.47 μM against this protease, indicating potent inhibitory activity .

Table 1: Inhibitory Activity of Oxazolidinones on SARS-CoV-2 Protease

Compound IDIC50 (μM)Mechanism of Action
3g14.47Inhibition of 3CLpro via hydrogen bonding
5-(CF3)TBDPotentially similar mechanisms

Antimicrobial Activity

The antimicrobial properties of oxazolidinones are well-documented, particularly against Gram-positive bacteria. The compound has shown effectiveness in inhibiting strains such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism typically involves inhibition of bacterial protein synthesis by binding to the ribosomal subunit.

Table 2: Antimicrobial Efficacy of Oxazolidinones

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Streptococcus pneumoniae8 μg/mL

Agricultural Applications

In addition to its pharmaceutical applications, this compound has been explored for its efficacy in agriculture. It has been reported to control various plant diseases caused by fungal and bacterial pathogens. For instance, it demonstrated significant effectiveness against rice diseases such as blast and sheath blight .

Table 3: Efficacy Against Plant Diseases

DiseaseControl (%)
Rice Blast95
Sheath Blight100

Case Studies

  • SARS-CoV-2 Inhibition : A study evaluated a series of oxazolidinone derivatives for their ability to inhibit the SARS-CoV-2 protease. The results indicated that modifications in the oxazolidinone structure could enhance antiviral activity significantly .
  • Agricultural Efficacy : Research conducted on various oxazolidinones indicated their potential as systemic fungicides, capable of moving within plants to provide protection against infections when applied to soil or foliage .

Q & A

Q. What are the recommended synthetic routes for 5-((3-(Trifluoromethyl)phenyl)methyl)-2-oxazolidinone, and how can stereochemical purity be ensured?

The synthesis of oxazolidinones typically involves cyclization of β-amino alcohols or condensation of aldehydes with azidoacetates. For fluorinated analogs like this compound, fluorinated benzyl halides or trifluoromethylphenyl aldehydes are key intermediates. demonstrates the use of methyl azidoacetate with fluorinated aldehydes under basic conditions (e.g., NaOMe/MeOH), followed by cyclization in toluene . To ensure stereochemical purity, chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis should be employed. Post-synthesis analysis via chiral HPLC or X-ray crystallography (as in ) is critical to confirm enantiomeric excess .

Q. What analytical techniques are most effective for characterizing trifluoromethyl-substituted oxazolidinones?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for identifying trifluoromethyl group environments, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR resolve backbone and aromatic protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Provides definitive structural proof, as shown in for related fluorinated heterocycles .
  • HPLC/UPLC : Reversed-phase methods with fluorinated columns (e.g., C18) optimize separation of polar fluorinated derivatives .

Advanced Research Questions

Q. How does this compound interact with monoamine oxidase (MAO), and what experimental approaches validate its mechanism of inhibition?

This compound may act as a mechanism-based MAO inhibitor, similar to MD 780236 ( ). Proposed mechanisms include:

  • Electron-Withdrawing Stabilization : The trifluoromethyl group stabilizes enzyme adducts via electron withdrawal, delaying reactivation ().
  • Radical-Mediated Inactivation : One-electron transfer generates a radical intermediate that covalently modifies MAO’s active site ().
    To validate, use kinetic assays : Measure time-dependent inhibition rates and kinact/KIk_{\text{inact}}/K_{\text{I}} values. Fluorometric detection of H2O2H_2O_2 () distinguishes substrate turnover from inactivation . ESR spectroscopy can detect radical intermediates during catalysis .

Q. How can structure-activity relationship (SAR) studies optimize the inhibitory potency of this compound against MAO-B?

  • Substituent Effects : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess potency changes ().
  • Backbone Modifications : Introduce methyl or morpholinyl groups at the 5-position (as in ) to enhance binding affinity .
  • Stereochemical Impact : Synthesize enantiomers and evaluate inhibition kinetics. highlights the importance of stereochemistry in oxazolidinone bioactivity .

Q. What precautions are necessary when handling fluorinated oxazolidinones in laboratory settings?

  • Inert Atmosphere : Store and react under nitrogen/argon to prevent hydrolysis or oxidation ().
  • Solvent Selection : Use anhydrous DCM or THF for reactions; avoid protic solvents that may degrade trifluoromethyl groups.
  • Waste Disposal : Fluorinated byproducts require specialized disposal due to environmental persistence () .

Data Contradiction and Resolution

Q. How can conflicting reports on the inactivation mechanism (electron withdrawal vs. radical pathways) be resolved?

  • Kinetic Isotope Effects (KIE) : Compare kcat/KMk_{\text{cat}}/K_{\text{M}} with deuterated substrates to identify proton transfer steps (supports radical mechanisms).
  • Computational Modeling : DFT studies can assess the thermodynamic feasibility of proposed intermediates ( vs. 3).
  • Trapping Experiments : Use spin-trapping agents (e.g., DMPO) during MAO inhibition to detect radical species via ESR .

Methodological Innovation

Q. What in silico strategies predict the metabolic stability of fluorinated oxazolidinones?

  • Docking Simulations : Use MAO-B crystal structures (PDB: 2V5Z) to model binding interactions.
  • ADMET Prediction : Tools like SwissADME assess metabolic sites, particularly defluorination or oxazolidinone ring cleavage ( highlights prodrug stability challenges) .
  • MD Simulations : Evaluate conformational flexibility of the trifluoromethyl group in aqueous vs. enzyme-bound states.

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